molecular formula C15H9NO3 B12936330 3-(2,3-Dioxoindolin-5-yl)benzaldehyde CAS No. 893736-45-3

3-(2,3-Dioxoindolin-5-yl)benzaldehyde

Cat. No.: B12936330
CAS No.: 893736-45-3
M. Wt: 251.24 g/mol
InChI Key: VLTMQWVANWXKEQ-UHFFFAOYSA-N
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Description

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is an organic compound characterized by the presence of an indene moiety fused with a benzaldehyde group. This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents . It is used in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzaldehyde under specific conditions. One common method involves the use of a Lewis acid catalyst, such as titanium chloride, to facilitate the reaction . The reaction mixture is refluxed, cooled, and then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-2,3-dihydro-inden-4-YL)benzaldehyde is unique due to its specific combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Biological Activity

3-(2,3-Dioxoindolin-5-yl)benzaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isatin family of compounds, characterized by the presence of an indole structure with keto groups at positions 2 and 3. The benzaldehyde moiety contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

C15H11N1O3\text{C}_{15}\text{H}_{11}\text{N}_{1}\text{O}_{3}

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Aldehyde Dehydrogenases (ALDHs) : Research indicates that this compound acts as a potent inhibitor of various ALDH isoforms, which are crucial in detoxification pathways and are often overexpressed in cancer cells. For instance, it has shown significant inhibition against ALDH1A1, ALDH1A3, and ALDH3A1 with inhibition percentages ranging from 36.65% to 51.87% at concentrations around 500 nM .
  • Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to enhanced apoptosis. This mechanism is particularly relevant in the treatment of malignancies such as ovarian, colon, and pancreatic cancers .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of related compounds in the isatin family, suggesting potential protective effects against oxidative stress in cells .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated across various cancer cell lines:

Cell Line IC50 (µM) Notes
Ovarian Cancer2.1 - 3.8Potent cytotoxicity compared to normal cells
Colon Cancer2.1 - 3.8Significant inhibition observed
Pancreatic Cancer2.1 - 3.8Effective against multiple cancer types
HepG2 (Liver Cancer)0.03High antitumor activity noted

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Study on ALDH Inhibition : A recent study demonstrated that this compound could inhibit multiple ALDH isoforms effectively, leading to reduced viability in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Antitumor Activity : Another investigation indicated that derivatives of isatin exhibited significant antitumor activity against leukemia cell lines (K562), with IC50 values as low as 30 nM for certain derivatives . This suggests that modifications to the isatin structure can enhance biological activity.
  • Mechanistic Insights : Research into the molecular mechanisms revealed that compounds related to this compound could inhibit angiogenesis and cell migration in vitro, further supporting their potential as anticancer agents .

Properties

CAS No.

893736-45-3

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

3-(2,3-dioxo-1H-indol-5-yl)benzaldehyde

InChI

InChI=1S/C15H9NO3/c17-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19)

InChI Key

VLTMQWVANWXKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C=O

Origin of Product

United States

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